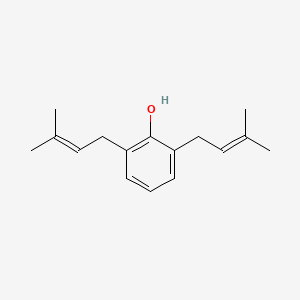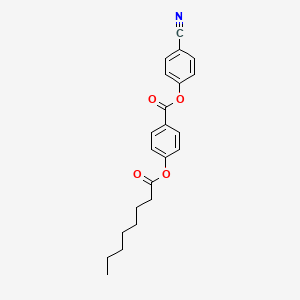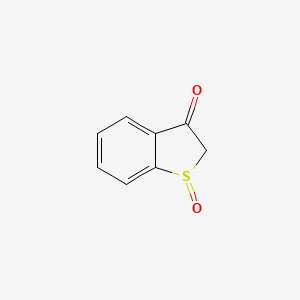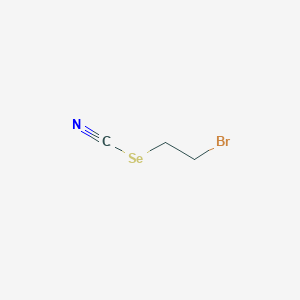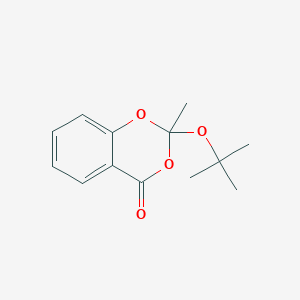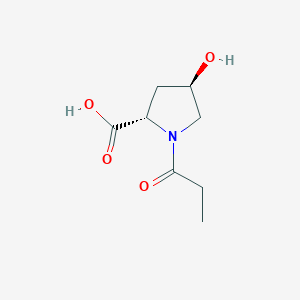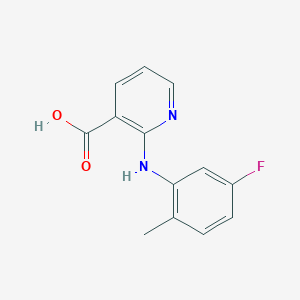
2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 5-fluoro-2-methylanilino group at the 2-position. The presence of fluorine and methyl groups in the anilino moiety imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct fluorination of pyridine using reagents like CsSO4F at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective boron reagents and palladium catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-(5-Fluoro-2-methylanilino)pyridine-3-carboxylic acid is unique due to the presence of the 5-fluoro-2-methylanilino group, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
55285-37-5 |
|---|---|
Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) |
InChI Key |
QCOXCBXHNZCIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
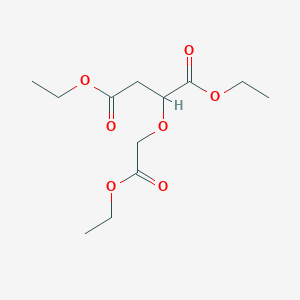
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
